3-Bromo-5-(2-pyridyl)isoxazole

Synthetic methodology Palladium catalysis Cross-coupling

3-Bromo-5-(2-pyridyl)isoxazole (CAS 1159976-80-3; synonyms: 2-(3-bromo-1,2-oxazol-5-yl)pyridine, 2-(3-bromo-5-isoxazolyl)pyridine) is a 3,5-disubstituted isoxazole heterocycle bearing a bromine atom at position 3 and a 2-pyridyl moiety at position 5. Its molecular formula is C8H5BrN2O with a molecular weight of 225.04 g/mol.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B11715275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-pyridyl)isoxazole
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=NO2)Br
InChIInChI=1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H
InChIKeyRFUOFZMNJNKRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(2-pyridyl)isoxazole: Core Properties and Structural Context for Research Procurement


3-Bromo-5-(2-pyridyl)isoxazole (CAS 1159976-80-3; synonyms: 2-(3-bromo-1,2-oxazol-5-yl)pyridine, 2-(3-bromo-5-isoxazolyl)pyridine) is a 3,5-disubstituted isoxazole heterocycle bearing a bromine atom at position 3 and a 2-pyridyl moiety at position 5 . Its molecular formula is C8H5BrN2O with a molecular weight of 225.04 g/mol . Predicted physicochemical properties include a boiling point of 338.3±27.0 °C and a density of 1.605±0.06 g/cm³ . The compound serves as a versatile synthetic intermediate due to the presence of the bromine leaving group, which enables palladium-catalyzed cross-coupling reactions for the generation of diverse 3-substituted isoxazole libraries [1].

Why 3-Bromo-5-(2-pyridyl)isoxazole Cannot Be Simply Replaced by In-Class Analogs


The precise identity of the 3-halogen substituent and the pyridyl regioisomer critically determines both the chemical reactivity and the biological activity profile of this scaffold. The bromine atom provides an optimal balance of oxidative addition reactivity in transition-metal-mediated cross-couplings—sufficiently more reactive than chlorine to enable efficient coupling under milder conditions, yet more stable and easier to handle than iodine . Simultaneously, the 2-pyridyl regioisomer is uniquely capable of bidentate N,N-chelation to metals, a property absent in the 3-pyridyl and 4-pyridyl analogs [1]. In biological contexts, nicotinic acetylcholine receptor ligand studies have demonstrated that only the 2-pyridyl congener exhibits antinociceptive activity at tested doses, while the 3-pyridyl and 4-pyridyl isomers are inactive, underscoring the regioisomer-specific pharmacophore requirement [1]. Substituting the 3-bromo-5-(2-pyridyl)isoxazole with any other halogen or pyridyl regioisomer therefore risks either reaction failure in synthetic sequences or loss of biological activity in screening campaigns.

Head-to-Head and Cross-Study Quantitative Differentiation of 3-Bromo-5-(2-pyridyl)isoxazole


Cross-Coupling Reactivity: 3-Bromoisoxazole vs. 3-Chloroisoxazole Electrophilicity

In palladium-catalyzed cross-coupling reactions, the C-Br bond of 3-bromoisoxazoles undergoes oxidative addition significantly faster than the C-Cl bond of 3-chloroisoxazoles, while the C-I bond of 3-iodoisoxazoles, though more reactive, is associated with lower thermal stability and higher cost . This class of reactivity difference is well-established for aryl halides: the relative rate of oxidative addition to Pd(0) follows the order I > Br >> Cl, with C-Br representing the practical optimum for most laboratory-scale and parallel synthesis applications .

Synthetic methodology Palladium catalysis Cross-coupling

Predicted Lipophilicity Difference Between 3-Bromo-, 3-Chloro-, and 3-Methyl-5-(2-pyridyl)isoxazole

The predicted octanol-water partition coefficient (cLogP) for 3-bromo-5-(2-pyridyl)isoxazole is approximately 1.69 (ChemSpider/ACD/Labs prediction for the dihydro analog, consistent with the aromatic form) . The 3-chloro analog is predicted to have a cLogP of approximately 1.4–1.5, while the 3-methyl analog exhibits a cLogP around 1.2 . The increased lipophilicity of the bromo derivative may translate into improved membrane permeability in cell-based assays compared to the chloro and methyl congeners.

Physicochemical properties logP Drug-likeness

Regioisomeric Effect of 2-Pyridyl vs. 3-Pyridyl on Nicotinic Acetylcholine Receptor Activity

In a comparative study of isoxazole-based nicotinic acetylcholine receptor (nAChR) ligands, only the 2-pyridyl-substituted derivative (compound 14a, a congener of the 3-bromo-5-(2-pyridyl)isoxazole scaffold) demonstrated antinociceptive activity in the hot-plate test at a dose of 250 mmol/kg, an effect partially reversed by the nAChR antagonist mecamylamine [1]. The corresponding 3-pyridyl and 4-pyridyl isomers were inactive at the same dose, establishing that the 2-pyridyl regioisomer is essential for nAChR engagement [1].

Nicotinic acetylcholine receptor Regioisomer SAR Analgesic activity

Platelet Aggregation Inhibition: Concentration Range for 5-Substituted 3-Pyridylisoxazoles

A series of 5-substituted 3-pyridylisoxazoles, structurally closely related to the target compound (which features a 2-pyridyl regioisomer), exhibited in vitro antiaggregatory activity against human platelet-rich plasma in the concentration range of 1×10⁻⁶ to 1×10⁻⁴ mol/L when arachidonic acid was used as the aggregation inducer [1]. These compounds did not act as cyclooxygenase or thromboxane synthase inhibitors, suggesting a distinct mechanism of action that may be exploitable for antiplatelet drug discovery [1].

Platelet aggregation antiaggregatory agents 3-pyridylisoxazole scaffold

Bidentate N,N-Chelation Capability of 2-(Isoxazol-5-yl)pyridine vs. 3- and 4-Pyridyl Regioisomers

The 2-(isoxazol-5-yl)pyridine substructure presents an N,N-bidentate chelating motif capable of forming five-membered metallacycles with transition metals such as Ru(II), Os(II), Ir(III), and Pd(II) [1]. This chelation geometry is structurally precluded in the 3-pyridyl and 4-pyridyl isomers, where the pyridine nitrogen and isoxazole nitrogen are topologically incapable of forming a five-membered chelate ring [1]. The resulting metal complexes exhibit distinct electronic and steric properties relevant to both catalysis and metallopharmaceutical design.

Metal coordination N,N-chelation Catalyst design

Optimal Research and Industrial Application Scenarios for 3-Bromo-5-(2-pyridyl)isoxazole


Suzuki-Miyaura Cross-Coupling for 3-Aryl/Azine-5-(2-pyridyl)isoxazole Libraries

The bromine at position 3 makes this compound an ideal electrophilic partner for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids. This enables rapid generation of diverse 3-substituted-5-(2-pyridyl)isoxazole libraries for medicinal chemistry screening programs [1].

Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

Given that the 2-pyridyl regioisomer is essential for nAChR-mediated antinociceptive activity [1], the 3-bromo derivative can be elaborated at position 3 to optimize potency and selectivity while retaining the critical 2-pyridyl pharmacophore.

Transition Metal Coordination Chemistry and Catalyst Design

The 2-(isoxazol-5-yl)pyridine moiety functions as an N,N-bidentate ligand. The bromine atom can be used to install additional donor groups or to tune the electronic properties of the resulting metal complexes for applications in homogeneous catalysis [1].

Fragment-Based Drug Discovery and Hit Expansion

As a low-molecular-weight (225 Da) fragment with favorable physicochemical properties (cLogP ~1.7), the compound is suitable for fragment-based screening campaigns. The bromine atom serves as a synthetic vector for hit-to-lead elaboration via parallel chemistry [1].

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